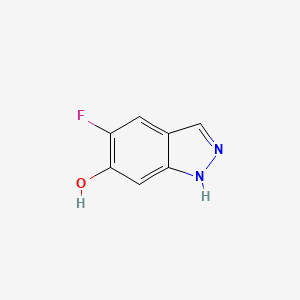

5-Fluoro-1H-indazol-6-OL

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

5-fluoro-1H-indazol-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FN2O/c8-5-1-4-3-9-10-6(4)2-7(5)11/h1-3,11H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBMMOSQPRDYCJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=NNC2=CC(=C1F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1082041-61-9 | |

| Record name | 5-Fluoro-1H-indazol-6-OL | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activities and Pharmacological Profiles of 5 Fluoro 1h Indazol 6 Ol Derivatives

Antineoplastic and Anticancer Potentials

Derivatives of the indazole nucleus are well-established as potent agents in cancer therapy, with several indazole-containing drugs approved for clinical use. The anticancer activity of these compounds often stems from their ability to interact with key proteins involved in cancer cell signaling, proliferation, and survival.

Kinase Inhibition Spectrum (e.g., Aurora Kinases, Tyrosine Kinases, Serine/Threonine Kinases, RIP2, JAK, FGFR, ERK1/2, FLT3, MCL-1/BCL-2, GSK-3, ROCK, Cdc7, AKT, PAK4, PLK, CK2, KDR, MK2, JNK1, Pim 1, Nek 2)

The indazole core is a privileged structure for designing kinase inhibitors, as it can effectively mimic the purine (B94841) ring of ATP and bind to the hinge region of the kinase ATP-binding pocket. Derivatives of 5-fluoro-1H-indazol-6-ol have been investigated as inhibitors of a broad spectrum of kinases crucial to tumor progression.

Fibroblast Growth Factor Receptors (FGFR): Certain 1H-indazol-3-amine derivatives have shown potent inhibitory activity against FGFR1 and FGFR2. Docking studies revealed that the 3-aminoindazole group occupies the hinge region, forming critical hydrogen bonds. The presence of a fluorine atom at the 6-position of the indazole ring was found to improve both enzymatic and cellular potency.

Polo-like Kinase 4 (PLK4): PLK4 is a serine/threonine kinase that plays a critical role in cell mitosis, and its overexpression is linked to several cancers. Novel inhibitors using an N-(1H-indazol-6-yl)benzenesulfonamide core have been developed. One such derivative, compound K22, demonstrated exceptionally potent PLK4 inhibitory activity with an IC50 of 0.1 nM in enzymatic assays and significant anti-proliferative effects against MCF-7 breast cancer cells (IC50 = 1.3 µM).

Glycogen Synthase Kinase-3 (GSK-3): 1H-indazole-3-carboxamide derivatives have been identified as potential inhibitors of human GSK-3. Structure-activity relationship studies highlighted that a methoxy (B1213986) group at the 5-position of the indazole ring was important for high potency.

PI3K/AKT/mTOR Pathway: This signaling pathway is frequently hyperactivated in cancer. A series of 3-amino-1H-indazole derivatives were synthesized and evaluated for their ability to inhibit this pathway. One compound, W24, exhibited broad-spectrum antiproliferative activity against various cancer cell lines, with IC50 values ranging from 0.43 to 3.88 µM.

Table 1: Kinase Inhibition by Indazole Derivatives

| Derivative Class | Target Kinase(s) | Key Findings | Reference |

|---|---|---|---|

| N-(1H-indazol-6-yl)benzenesulfonamides | PLK4 | Compound K22 showed potent PLK4 inhibition (IC50 = 0.1 nM). | |

| 1H-Indazol-3-amine derivatives | FGFR1, FGFR2 | Fluorine at the 6-position improved enzymatic and cellular potency. | |

| 3-Amino-1H-indazole derivatives | PI3K/AKT/mTOR pathway | Compound W24 showed broad-spectrum antiproliferative activity (IC50 = 0.43-3.88 µM). | |

| 1H-Indazole-3-carboxamides | GSK-3 | Methoxy substitution at the 5-position was important for potency. |

Estrogen Receptor Modulation and Degradation

Research into nonsteroidal glucocorticoid receptor (GR) modulators has utilized phenyl indazole-based scaffolds. The X-ray crystal structure of one such compound in complex with the GR ligand-binding domain showed that the p-fluoro phenyl residue extends through a key region, creating nonpolar contacts with helices 3 and 5. This demonstrates the utility of the fluoro-substituted indazole scaffold in modulating nuclear hormone receptors, a principle that can be extended to the estrogen receptor.

Cell Proliferation Inhibition and Apoptosis Induction in Cancer Cell Lines

A primary mechanism of action for many indazole-based anticancer agents is the inhibition of cancer cell growth and the induction of programmed cell death (apoptosis).

Inhibition of Proliferation: Various indazole derivatives have demonstrated potent antiproliferative activity against a panel of human cancer cell lines, including lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (HepG2). For instance, compound 2f, an indazole derivative, showed potent growth inhibitory activity with IC50 values ranging from 0.23 to 1.15 μM across several cancer cell lines. Another derivative, compound 6o, was particularly effective against the K562 cell line with an IC50 of 5.15 µM, while showing greater selectivity compared to normal cells.

Induction of Apoptosis: The cytotoxic effects of these compounds are often linked to their ability to trigger apoptosis. Treatment of the 4T1 breast cancer cell line with compound 2f led to a dose-dependent increase in apoptosis, which was associated with the upregulation of cleaved caspase-3 and Bax, and the downregulation of the anti-apoptotic protein Bcl-2. Similarly, compound 6o was found to induce apoptosis in K562 cells in a concentration-dependent manner. Further mechanistic studies with compound W24 in HGC-27 gastric cancer cells showed it induced G2/M cell cycle arrest and apoptosis by regulating Cyclin B1, BAD, and Bcl-xL, and also altered the intracellular reactive oxygen species (ROS) levels and mitochondrial membrane potential.

Table 2: Antiproliferative and Pro-Apoptotic Activity of Indazole Derivatives

| Compound | Cell Line(s) | IC50 Value | Apoptotic Mechanism | Reference |

|---|---|---|---|---|

| Compound 2f | Various, including 4T1 (breast) | 0.23–1.15 µM | Upregulation of cleaved caspase-3 and Bax; downregulation of Bcl-2. | |

| Compound 6o | K562 (leukemia) | 5.15 µM | Induces apoptosis in a dose-dependent manner. | |

| Compound W24 | HGC-27 (gastric), HT-29, MCF-7, A-549, HepG2 | 0.43-3.88 µM | Induces G2/M arrest, regulates Cyclin B1/BAD/Bcl-xL, increases ROS. |

Indoleamine 2,3-dioxygenase 1 (IDO1) Enzyme Inhibition

Indoleamine 2,3-dioxygenase 1 (IDO1) is an enzyme that catalyzes the rate-limiting step in tryptophan catabolism. Its overexpression in cancer cells helps create an immunosuppressive tumor microenvironment. Consequently, inhibiting IDO1 is a promising strategy for cancer immunotherapy. The indazole scaffold has recently emerged as a high-affinity heme-binding motif suitable for designing IDO1 inhibitors.

A series of 4,6-substituted-1H-indazole derivatives were synthesized and evaluated for their inhibitory activity against both IDO1 and the related enzyme TDO. Among these, compound 35 was identified as a potent dual inhibitor, displaying an IDO1 IC50 value of 0.74 µM in an enzymatic assay and 1.37 µM in a HeLa cell-based assay. Furthermore, this compound was shown to significantly decrease IFNγ-induced IDO1 expression in a concentration-dependent manner and exhibited in vivo antitumor activity.

Anti-inflammatory and Immunomodulatory Activities

Beyond their direct anticancer effects, indazole derivatives possess pharmacological properties that allow them to modulate the immune system and inflammatory responses.

Glucocorticoid Receptor Modulation (SGRMs)

Glucocorticoids are potent anti-inflammatory agents, but their use is limited by significant side effects. Selective Glucocorticoid Receptor Modulators (SGRMs) are designed to separate the anti-inflammatory effects (mediated by transrepression) from the metabolic side effects (largely mediated by transactivation). Non-steroidal SGRMs are of particular interest for achieving a better therapeutic index.

Phenyl indazole-based compounds have been developed as non-steroidal GR modulators. These compounds maintain key pharmacophore elements for receptor activation, with the amide functionality interacting with key residues in the ligand-binding pocket. The design of these molecules, sometimes incorporating fluorine atoms, aims to create ligands that selectively trigger the desired anti-inflammatory gene repression while minimizing the activation of genes associated with adverse effects.

CCR4 Antagonism

Derivatives of the indazole scaffold have been identified as allosteric antagonists of the CC-Chemokine Receptor 4 (CCR4). In one such study, a series of indazole arylsulfonamides were synthesized and evaluated for their activity as human CCR4 antagonists. acs.orgnih.gov The structure-activity relationship (SAR) studies revealed that substitutions on the indazole ring were critical for potency. While methoxy- or hydroxyl-containing groups were found to be the more potent substituents at the C4 position, only small groups were tolerated at the C5, C6, or C7 positions. acs.orgnih.gov Notably, analogues with substitutions at the C6 position were preferred. acs.orgnih.gov The research identified that these aryl sulfonamide antagonists bind to an intracellular allosteric site on the CCR4 receptor. acs.orgnih.gov

Antimicrobial and Antiviral Efficacy

The indazole nucleus is a core component in the development of various antimicrobial and antiviral agents. nih.gov Its derivatives have shown promise in combating significant viral pathogens.

Anti-HIV Activity

The indazole scaffold has been a key structure in the development of novel non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV. nih.govacs.org A primary challenge in HIV therapy is the emergence of drug resistance due to mutations in the reverse transcriptase (RT) enzyme. nih.govacs.org Researchers have utilized structure-based drug design to create indazole NNRTIs with improved metabolic stability and resilience against mutated RT strains. nih.govdrugbank.com

In a specific study, a series of indazolyl-substituted piperidin-4-yl-aminopyrimidines were designed and synthesized. These compounds showed moderate to excellent activity against wild-type HIV-1, with EC₅₀ values ranging from 0.0064 µM to 1.5 µM. nih.gov The most potent compound in this series, designated 5q, exhibited an EC₅₀ of 6.4 nM and also demonstrated significant activity against several common mutant strains of HIV-1. nih.gov This highlights the potential of the indazole core in creating next-generation anti-HIV therapies. nih.gov

Table 1: Anti-HIV-1 Activity of Selected Indazolyl-Substituted Piperidin-4-yl-aminopyrimidines Data sourced from nih.gov

| Compound | WT HIV-1 EC₅₀ (µM) | K103N EC₅₀ (µM) | Y181C EC₅₀ (µM) | E138K EC₅₀ (µM) |

|---|

| 5q | 0.0064 | 0.077 | 0.11 | 0.057 |

Anti-Influenza Virus Activity

Derivatives containing a fluoro-substituted bicyclic aromatic core, structurally related to this compound, have demonstrated notable anti-influenza virus activity. In a high-throughput screening for compounds effective against influenza A and B viruses, a hit compound featuring a 5-fluoro-1H-indole ring was identified. This compound, (Z)-1-((5-fluoro-1H-indol-3-yl)methylene)-6-methyl-4-thioxo-4,5-dihydrofuro[3,4-c]pyridin-3(1H)-one (15a), showed inhibitory activity against H1N1, H3N2, and Influenza B strains. acs.org

Subsequent investigation into the structure-activity relationships of this hit compound underscored the critical role of the fluorine atom. The removal of the 5-fluorine from the indole (B1671886) group resulted in a complete loss of antiviral activity. acs.org This finding suggests that the 5-fluoro substitution on the indazole or related indole ring system is a key determinant for anti-influenza efficacy.

Table 2: Anti-Influenza Activity of Compound 15a Data sourced from acs.org

| Virus Strain | EC₅₀ (µM) |

|---|---|

| Influenza A/H1N1 | 17.4 |

| Influenza A/H3N2 | 21.1 |

| Influenza B | 19.5 |

Other Therapeutic Applications

D-Amino Acid Oxidase (DAAO) Inhibition

Inhibition of D-amino acid oxidase (DAAO) is a therapeutic strategy being explored for schizophrenia, as it can increase the levels of the neuromodulator D-serine. Research has identified 1H-indazol-3-ol derivatives as potent DAAO inhibitors. acs.org Structure-activity relationship studies revealed that substitutions at the 6-position of the indazole ring significantly influence inhibitory activity. Specifically, derivatives with a 6-fluoro or 6-chloro substitution demonstrated potent, low nanomolar inhibition values. drugbank.com One study highlighted that 6-fluoro-1H-indazol-3-ol significantly raised plasma D-serine levels in in vivo mouse models, confirming the compound's ability to effectively inhibit DAAO. acs.org

Table 3: DAAO Inhibitory Activity of Substituted 1H-Indazol-3-ol Derivatives Data sourced from drugbank.com

| Compound | R | IC₅₀ (µM) |

|---|---|---|

| 67 | 6-F | 0.15 |

| 68 | 6-Cl | 0.12 |

| 69 | 7-Cl | 1.20 |

| 70 | 4-Cl | 10.1 |

CFTR Potentiation and Inhibition

The cystic fibrosis transmembrane conductance regulator (CFTR) is a chloride channel, and its dysfunction is the cause of cystic fibrosis. Modulators that either enhance (potentiators) or decrease (inhibitors) CFTR activity are sought for therapeutic purposes. nih.gov Structure-based discovery efforts have identified indazole derivatives as effective CFTR modulators. Research has shown that these compounds can exhibit a continuum of activity from inhibition to potentiation. The specific functional outcome is dependent on the substitution pattern. In the synthesis of potent analogues, it was discovered that replacing a fluorine atom on the indazole ring with a hydroxyl group was a key modification in the most efficacious compounds that strongly potentiated CFTR activity. nih.gov

Ocular Hypotensive Effects via 5-HT2 Receptor Agonism

The management of glaucoma and ocular hypertension is centered on lowering intraocular pressure (IOP). Serotonin (B10506) (5-hydroxytryptamine, 5-HT) receptors, particularly the 5-HT2 subtype, have been identified as a promising target for novel ocular hypotensive agents. nih.gov Research has demonstrated that potent 5-HT2 receptor agonists can effectively reduce IOP, representing a potential new class of antiglaucoma therapies. nih.govnih.gov Studies in conscious ocular hypertensive cynomolgus monkeys have shown a strong correlation between 5-HT2A receptor activation and a significant reduction in IOP. nih.gov

While specific studies on derivatives of this compound were not predominant in the reviewed literature, the development of other heterocyclic agonists provides strong evidence for this mechanism. Structure-activity relationship investigations have led to the discovery of potent and selective 5-HT2 agonists that efficaciously lower IOP. For instance, the compound AL-34662, a selective agonist with high efficacy at 5-HT2A, 5-HT2B, and 5-HT2C receptors, was found to lower IOP by 33 ± 3% in a monkey model of ocular hypertension. nih.govresearchgate.net Similarly, another novel and selective 5-HT2A agonist, AL-37350A, demonstrated a 37% reduction in IOP in the same model, with a potency comparable to serotonin. nih.gov These findings underscore the therapeutic potential of developing indazole-based derivatives that can act as efficient agonists at 5-HT2 receptors for the treatment of glaucoma. nih.gov

| Compound | Target Receptor | Pharmacological Action | Key In Vivo Finding | Reference |

|---|---|---|---|---|

| AL-37350A | 5-HT2A | Potent Agonist (EC50 = 28.6 nM) | 37% reduction in IOP in ocular hypertensive cynomolgus monkeys | nih.gov |

| AL-34662 | 5-HT2A/2B/2C | Selective Agonist | 33 ± 3% reduction in IOP in ocular hypertensive cynomolgus monkeys | nih.govresearchgate.net |

Cannabinoid Ligand Activity

The indazole core is a well-established scaffold for the development of synthetic cannabinoid receptor ligands. These compounds often exhibit high affinity and potency at the cannabinoid type 1 (CB1) and type 2 (CB2) receptors, which are key components of the endocannabinoid system. researchgate.net The CB1 receptor is primarily located in the central nervous system and mediates the psychoactive effects of cannabinoids, while the CB2 receptor is found mainly in the immune system. researchgate.net

Structure-activity relationship (SAR) studies on indazole derivatives have revealed key structural features that govern their interaction with cannabinoid receptors. For example, 1-alkyl indazole isomers generally show high CB1 agonist activity with nanomolar potencies, whereas 2-alkyl isomers display significantly lower potency. nih.gov Fluorination is a common strategy to enhance the pharmacological properties of synthetic cannabinoids. The substitution of fluorine onto the N-1 alkyl side chain, creating analogs like 5F-AB-PINACA from AB-PINACA, generally enhances potency. nih.gov Specifically, the presence of fluorine in the pentyl group attached to the N1 position of adamantane (B196018) indazole-3-carboxamide derivatives has been shown to strongly increase affinity for the CB1 receptor. researchgate.net Although research focusing specifically on derivatives from a this compound core is limited, these findings highlight the critical role of the indazole scaffold and strategic fluorination in designing potent cannabinoid receptor modulators. nih.govresearchgate.net

| Compound Class | Structural Feature | Observed Activity | Reference |

|---|---|---|---|

| 1-Alkyl Indazoles | Alkylation at N1 position | High CB1 agonist activity (Ki = 2.1–7.8 nM) | nih.gov |

| Adamantane Indazole-3-Carboxamides | Fluorine on N1-pentyl group | Strongly increased affinity for CB1R | researchgate.net |

| Pentylindazole Carboxamides (e.g., AB-PINACA) | Fluorination of N1-pentyl chain (e.g., 5F-AB-PINACA) | Generally enhances potency | nih.gov |

Antidiabetic Activity

The indazole scaffold has been explored for a wide array of therapeutic applications, including metabolic diseases. nih.gov While less common than their use as kinase inhibitors or CNS agents, some indazole derivatives have shown potential in models related to diabetes and its complications. The development of agents for type 2 diabetes often involves targeting pathways related to insulin (B600854) sensitivity, glucose metabolism, and the amelioration of diabetes-associated organ damage, such as diabetic nephropathy. nih.gov

Investigations into the broad pharmacological activities of indazole derivatives have identified compounds with effects on insulin resistance and diabetic complications. For instance, a review of indazole derivatives in cardiovascular and metabolic diseases noted a specific, though unnamed, indazole compound that demonstrated activity against both hypertension and insulin resistance. nih.gov Another derivative, PF-06409577, was highlighted for its potential application in treating diabetic nephropathy. nih.gov These examples suggest that the indazole nucleus can serve as a template for designing molecules that modulate pathways relevant to diabetes, even if direct hypoglycemic activity is not the primary endpoint. Further exploration of derivatives from scaffolds such as this compound could potentially yield novel agents for the multi-faceted treatment of diabetes and its associated conditions.

| Compound | Reported Activity | Therapeutic Area | Reference |

|---|---|---|---|

| Compound 38 (Indazole Derivative) | Activity against hypertension and insulin resistance | Metabolic Disease | nih.gov |

| PF-06409577 | Potential treatment for diabetic nephropathy | Diabetes Complications | nih.gov |

Mechanistic Investigations of 5 Fluoro 1h Indazol 6 Ol and Its Derivatives

Elucidation of Molecular Targets and Pathways

The therapeutic potential of indazole derivatives stems from their ability to interact with a variety of specific molecular targets, thereby influencing critical biological pathways. Research has identified several key proteins and receptors that are modulated by compounds structurally related to 5-Fluoro-1H-indazol-6-OL.

A significant derivative, 1-((S)-2-aminopropyl)-1H-indazol-6-ol , has been identified as a potent and selective serotonin (B10506) 5-HT2 receptor agonist. nih.govacs.org This compound demonstrates high selectivity for the 5-HT2 receptors over other serotonergic receptor subtypes. nih.govacs.org Agonism at 5-HT2 receptors is a well-known pathway for initiating a cascade of intracellular signaling, making this a critical molecular target.

Beyond neurotransmitter receptors, the indazole scaffold is a common feature in various kinase inhibitors. nih.gov Derivatives have been developed to target key enzymes in cancer progression, including:

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A primary driver of angiogenesis. nih.gov

Epidermal Growth Factor Receptor (EGFR): Often overexpressed in cancer, leading to uncontrolled cell proliferation. nih.gov

Tropomyosin receptor kinase (Trk): Abnormal expression of Trk can lead to various human cancers. nih.gov

Furthermore, in silico analysis of the indazole derivative Bindarit suggests a potential inhibitory interaction with the K-Ras receptor, a protein frequently mutated in cancers. nih.gov The study points to a binding pocket adjacent to the critical switch I/II regions of the K-Ras protein. nih.gov Other identified molecular targets for various indazole derivatives include the bacterial enzyme DNA Gyrase B and the CC-Chemokine Receptor 4 (CCR4), an intracellular allosteric site. acs.orgnih.gov

| Indazole Derivative | Molecular Target | Effect |

|---|---|---|

| 1-((S)-2-aminopropyl)-1H-indazol-6-ol | Serotonin 5-HT2 Receptor | Agonist |

| Various Indazole-based compounds | VEGFR-2, EGFR, Trk Kinases | Inhibitor |

| Bindarit | K-Ras Receptor (in silico) | Potential Inhibitor |

| Indazole Arylsulfonamides | CCR4 Receptor | Antagonist (Allosteric) |

| Thiazolylindazoles | Bacterial DNA Gyrase B | Inhibitor |

Cellular Pathway Modulation (e.g., cell cycle arrest, protein expression changes, caspase activation)

The interaction of indazole derivatives with their molecular targets triggers significant modulation of downstream cellular pathways, often culminating in anti-proliferative and pro-apoptotic effects. These compounds have been shown to influence cell cycle progression, alter the expression of key regulatory proteins, and activate programmed cell death machinery.

Cell Cycle Arrest: Certain N-[6-indazolyl]arylsulfonamide derivatives have been demonstrated to cause cell cycle arrest in the G2/M phase in human ovarian carcinoma (A2780) and lung adenocarcinoma (A549) cell lines. nih.gov In a different study, a piperazine-indazole derivative was found to arrest leukemia cells (K562) in the G0/G1 phase. bohrium.com This disruption of the normal cell cycle is a key mechanism for inhibiting the proliferation of cancer cells.

Protein Expression Changes: The pro-apoptotic activity of indazole derivatives is linked to their ability to modulate the expression of proteins in the Bcl-2 family. One potent indazole derivative was shown to promote apoptosis in a breast cancer cell line (4T1) by downregulating the anti-apoptotic protein Bcl-2 while simultaneously upregulating the pro-apoptotic protein Bax. nih.gov Furthermore, the piperazine (B1678402) derivative that induced G0/G1 arrest also affected the expression of p53 and MDM2 proteins, key regulators of the cell cycle and apoptosis. bohrium.com

Caspase Activation: A primary route through which indazole derivatives induce apoptosis is the activation of caspases, which are the core executioners of programmed cell death. mdpi.com Studies have shown that these compounds can trigger apoptosis in a dose-dependent manner. nih.gov This process is often mediated through the mitochondrial apoptotic pathway, as evidenced by the upregulation of cleaved caspase-3 . nih.gov In hepatocellular carcinoma cells, novel indazole compounds were found to significantly enhance TRAIL-induced apoptosis, a process marked by the cleavage of both caspase-3 and poly ADP ribose polymerase (PARP). nih.govoncotarget.com This activation of the caspase cascade is a definitive indicator of apoptosis induction.

Insights into Binding Modes and Interactions with Receptors/Enzymes

The biological activity of indazole derivatives is dictated by their specific molecular interactions within the binding sites of target receptors and enzymes. Structural and computational studies have provided detailed insights into these binding modes, revealing the key interactions that drive their potency and selectivity.

For 1-((S)-2-aminopropyl)-1H-indazol-6-ol , its function as a potent 5-HT2 receptor agonist is a result of its high-affinity binding to this specific serotonin receptor subtype. nih.govacs.org

In the case of the indazole derivative MRL-871 , X-ray crystallography has revealed a unique binding mode with the nuclear receptor Peroxisome Proliferator-Activated Receptor Gamma (PPARγ). MRL-871 binds between helices 3, 5, 7, and 11 of the receptor, where its carboxylic acid moiety forms a stabilizing hydrogen bond with the amino acid residue Serine 370 (Ser370) in the beta-sheet region. tue.nl

Computational docking of the derivative Bindarit into the K-Ras receptor predicted a binding energy of -7.3 kcal/mol, with key hydrogen bonds formed with the residues Arginine 73 (ARG73), Glutamine 70 (GLN70), and Threonine 74 (THR74). nih.gov

Studies on indazole-carboxamide derivatives acting as cannabinoid receptor 1 (CB1) modulators suggest that the indazole core plays a critical role in stabilizing the active conformation of the receptor. This is achieved through a strong interaction with "twin toggle switch" residues, which exposes the G-protein interacting cavity and leads to high potency. researchgate.net Similarly, indazole arylsulfonamides function as antagonists by binding to an intracellular allosteric site on the CCR4 receptor. acs.org

| Derivative Class | Target | Key Interactions / Binding Site |

|---|---|---|

| MRL-871 | PPARγ | Binds between helices 3, 5, 7, 11; H-bond with Ser370. tue.nl |

| Bindarit (in silico) | K-Ras | H-bonds with ARG73, GLN70, THR74. nih.gov |

| Indazole Arylsulfonamides | CCR4 | Intracellular allosteric site. acs.org |

| Indazole-carboxamides | CB1 Receptor | Interaction with "twin toggle switch" residues. researchgate.net |

Tautomeric Influence on Biological Activity

A fundamental chemical feature of the indazole ring is its ability to exist in different tautomeric forms, primarily the 1H-indazole and 2H-indazole forms. nih.govnih.gov Tautomers are structural isomers that readily interconvert, and their relative populations can significantly influence the chemical reactivity, physical properties, and, crucially, the biological activity of the molecule. nih.govresearchgate.net

Structure Activity Relationships Sar and Advanced Computational Studies

Systematic SAR Analysis of 5-Fluoro-1H-indazol-6-OL Analogues

A systematic analysis of analogues of this compound reveals critical insights into how molecular modifications influence biological activity. Key areas of investigation include the positioning of the fluorine atom, modifications of the core indazole scaffold, and the influence of various substituents at different positions of the indazole ring.

The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and membrane permeability. nih.gov For indazole-based compounds, the position and nature of fluorine substitution are critical in determining the molecule's biological activity.

The fluorine atom at the C5 position of the indazole ring in this compound significantly influences the electronic properties of the molecule. Due to its high electronegativity, fluorine can alter the pKa of nearby functional groups and modulate the molecule's interaction with its biological target. nih.govbenthamscience.com Studies on related fluoroquinolone structures have shown that fluorine substitution can be crucial for activity. researchgate.net For instance, in a series of carbazole-based organic dyes, fluorine substitution was found to cause a redshift in absorption spectra and reduce the band gap, indicating its profound effect on electronic properties. researchgate.net While direct studies on the positional isomers of this compound are not extensively available, research on other fluorinated benzazoles suggests that the placement of fluorine can lead to favorable interactions with protein side chains, thereby enhancing binding affinity. nih.gov

The functionalization of the fluorine atom itself is not a common strategy due to the stability of the C-F bond. Instead, its electronic influence on the rest of the molecule is the primary consideration in drug design.

Scaffold hopping is a valuable strategy in drug discovery for identifying novel chemotypes with improved properties. The replacement of an indole (B1671886) core with an indazole scaffold is a well-documented example of this approach. nih.gov Indazole is considered a bioisostere of indole, and this substitution can lead to significant changes in biological activity. nih.gov

This strategy has been successfully employed to transform MCL-1 selective inhibitors into dual MCL-1/BCL-2 inhibitors. The indazole scaffold provides an excellent alternative to the indole core, allowing for the preservation of key interactions with the target protein. nih.gov While the benzene (B151609) ring component is relatively displaced in indazole compared to indole, this can be advantageous in exploring different binding modes.

The rationale for this scaffold hop often lies in altering the hydrogen bonding pattern and the vector projections of substituents. The two nitrogen atoms in the indazole ring offer different hydrogen bonding capabilities compared to the single nitrogen in the indole ring, which can be exploited to enhance binding to the target.

The biological activity of indazole derivatives can be modulated by introducing various substituents at different positions on the ring.

C3 Position: The C3 position is a common site for modification to introduce diversity and modulate activity. In a series of 1H-indazoles, the introduction of a suitably substituted carbohydrazide (B1668358) moiety at the C3 position was crucial for potent inhibitory activity. nih.gov The nature of the substituent at C3 can significantly impact the binding affinity and selectivity of the compound.

C4, C5, and C6 Positions: Substitutions on the benzene ring portion of the indazole scaffold play a crucial role in modulating the electronic and steric properties of the molecule. For instance, in a study of 1H-indazole derivatives as IDO1 inhibitors, the substituent groups at both the 4- and 6-positions were found to be critical for inhibitory activity. nih.gov In another study, a 4-fluoro substitution on the indazole ring contributed to enhanced anticancer efficacy. longdom.org The 5-fluoro and 6-hydroxyl groups in the parent compound are key determinants of its activity, and modifications at these positions are expected to have a significant impact.

N1 and N2 Positions: The substitution pattern at the N1 and N2 positions of the indazole ring is critical for its biological activity and can also influence which tautomeric form is favored. nih.gov Regioselective N-alkylation is a key consideration in the synthesis of indazole derivatives, as the position of the alkyl group can dramatically alter the compound's properties. nih.gov For example, N-unsubstituted indazoles can exhibit different fluorescent properties compared to their N-substituted counterparts. nih.gov The choice of substituent at N1 can also influence the orientation of other groups on the ring system and their interaction with the target protein.

The following table summarizes the general impact of substitutions at various positions on the indazole ring based on findings from related compounds.

| Position | Type of Substituent | General Impact on Activity |

| C3 | Aromatic/Heterocyclic groups, Amides | Can significantly influence binding affinity and selectivity. |

| C4 | Halogens (e.g., Fluoro) | Can enhance potency and modulate electronic properties. |

| C5 | Halogens, Nitro groups | Critical for modulating electronic character and receptor interactions. |

| C6 | Hydrophobic/Hydrophilic groups | Important for tuning pharmacokinetic properties and target engagement. |

| C7 | Electron-withdrawing groups | Can influence N-alkylation regioselectivity and conformation. |

| N1 | Alkyl, Benzyl groups | Affects solubility, metabolic stability, and binding orientation. |

| N2 | Alkyl groups | Can alter the tautomeric preference and biological activity profile. |

In Silico Drug Design and Discovery Methodologies

Computational methods are indispensable tools in modern drug discovery, providing insights into ligand-target interactions and guiding the design of more potent and selective molecules.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. semanticscholar.org This method is instrumental in understanding the binding mode of this compound and its analogues at the atomic level.

Docking studies on various indazole derivatives have successfully elucidated their binding mechanisms. longdom.org For instance, in the design of pyrrolo[2,3-d]pyrimidine derivatives, molecular docking confirmed the binding affinities against the Bcl2 anti-apoptotic protein. nih.gov For this compound, docking simulations can reveal key hydrogen bonding interactions involving the hydroxyl group at the C6 position and the nitrogen atoms of the indazole ring. The fluorine atom at the C5 position can also participate in favorable interactions, such as halogen bonds or hydrophobic contacts, within the binding pocket. nih.gov

These simulations can help rationalize the observed SAR and guide the design of new analogues with improved binding affinities. For example, if a docking study reveals an unoccupied hydrophobic pocket, new derivatives can be designed with appropriate substituents to fill this space and enhance potency.

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex, offering insights into its stability and the conformational changes that occur over time. nih.gov While molecular docking provides a static picture of the binding pose, MD simulations can validate the stability of this pose and reveal the flexibility of both the ligand and the protein.

MD simulations have been used to examine the stability of ligand-protein complexes of indazole derivatives, demonstrating a consistent and robust binding of potent compounds within the target's binding site. researchgate.net For this compound, MD simulations can be employed to:

Assess the stability of the docked conformation.

Analyze the hydrogen bond network between the ligand and the protein over time.

Investigate the role of water molecules in mediating ligand-protein interactions.

Perform a conformational analysis of the ligand within the binding site to understand its preferred geometry. researchgate.netmdpi.com

The introduction of a fluorine atom can induce significant conformational variations compared to the non-fluorinated analogue, and MD simulations are a powerful tool to explore these effects. mdpi.com By providing a more realistic representation of the biological system, MD simulations can offer a deeper understanding of the molecular determinants of activity for this compound and its derivatives.

Theoretical Calculations in Understanding Molecular Behavior

Theoretical calculations, particularly those based on quantum mechanics, are invaluable for understanding the intrinsic properties of molecules and their interactions. Methods like Density Functional Theory (DFT) are frequently used to predict molecular geometries, electronic structures, and spectroscopic properties.

One such application is the use of Gauge-Including Atomic Orbital (GIAO) calculations to predict NMR chemical shifts. This method has proven to be an excellent tool for identifying isomers of indazole derivatives. acs.org For instance, GIAO calculations at the B3LYP/6-311++G(d,p) level of theory have been used to provide a sound basis for experimental NMR observations in the study of 1H-indazole and its nitro derivatives. acs.org These calculations can accurately predict the absolute shieldings of nuclei, which can then be converted to chemical shifts, aiding in the structural elucidation of complex molecules. acs.org

Theoretical calculations have also been employed to reveal the 5-(3,5-difluorobenzyl)-1H-indazole moiety as a key pharmacophore for dual ALK/ROS1 inhibitors through computer-aided drug design. nih.gov These studies underscore the power of computational chemistry in rationalizing biological activity and guiding the design of new therapeutic agents. nih.gov

For this compound, theoretical calculations could be employed to investigate its supramolecular interactions. GIAO calculations could be used to study how intermolecular forces, such as hydrogen bonding and stacking interactions involving the fluoro-indazol-ol core, influence its NMR spectroscopic signature. This would provide valuable insights into its behavior in different chemical environments and its potential binding modes with biological macromolecules. Furthermore, DFT calculations could be used to model the electronic properties of the molecule, such as its electrostatic potential and frontier molecular orbitals, to better understand its reactivity and interaction preferences.

Preclinical Pharmacological Evaluation

In Vitro Biological Assays

In vitro assays are crucial for determining the initial biological activity of a compound at the molecular and cellular level.

Enzyme Inhibition Studies

The indazole core is a key feature in many kinase inhibitors. For instance, various substituted indazoles have been investigated as inhibitors of protein kinases such as Fibroblast Growth Factor Receptors (FGFR) and Glycogen Synthase Kinase-3 (GSK-3). nih.gov The substitution pattern on the indazole ring, including the position of fluorine atoms, can significantly influence the inhibitory potency and selectivity. nih.gov However, specific enzyme inhibition data for 5-Fluoro-1H-indazol-6-ol, including IC₅₀ values against a panel of kinases or other enzymes, are not reported in the available literature.

Cell-Based Functional Assays (e.g., reporter assays, calcium mobilization)

Cell-based assays provide insights into a compound's activity in a more complex biological environment. These can include reporter gene assays to measure the activation or inhibition of a signaling pathway, or functional assays like calcium mobilization. For example, derivatives of indazole have been evaluated in cell-based assays to determine their effects on cellular processes. nih.gov Specific data from such assays for this compound are not publicly available.

In Vivo Efficacy Studies in Disease Models

There is no publicly available information on in vivo efficacy studies conducted specifically with this compound in any disease models. Such studies are critical for demonstrating the therapeutic potential of a compound in a living organism.

Preclinical ADMET Profiling and Metabolic Stability Assessments

The absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile of a compound is a key determinant of its drug-like properties.

In Vitro Metabolic Stability

The metabolic stability of a compound is often assessed by incubating it with liver microsomes (from human or animal sources) and measuring the rate of its degradation. nih.gov This provides an early indication of how the compound might be cleared from the body. While methods for assessing the metabolic stability of novel compounds are well-established, specific data on the in vitro metabolic stability of this compound, such as its half-life in human or rat liver microsomes, have not been published.

Metabolic Pathway Analysis (e.g., hydroxylation, dealkylation, oxidative defluorination)

Identifying the metabolic pathways of a drug candidate is crucial for understanding its potential for drug-drug interactions and for identifying any potentially reactive metabolites. Common metabolic pathways for fluorinated aromatic compounds can include hydroxylation, dealkylation, and, in some cases, oxidative defluorination. However, there are no specific studies available that have analyzed the metabolic pathways of this compound.

Conclusion and Future Perspectives

Summary of Key Research Findings on 5-Fluoro-1H-indazol-6-OL

Research has highlighted the therapeutic potential of fluorinated indazoles in various domains, including antiviral and anti-inflammatory applications. For instance, certain 5-fluoroindazole derivatives have been investigated as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for anti-HIV activity, demonstrating good metabolic stability and resilience against mutations. nih.gov

In the context of anti-inflammatory action, fluorinated indazoles have shown potent and selective antagonism of the TRPA1 cation channel, indicating their potential in managing inflammation. nih.gov Furthermore, the position of the fluorine atom on the indazole ring has been found to be critical for biological activity. For example, a fluorine atom at the C6 position of the indazole scaffold significantly boosted Rho kinase (ROCK1) inhibitory potency and oral bioavailability compared to a fluorine at the C4 position. nih.gov

The indazole core, in general, is a valuable pharmacophore for developing kinase inhibitors, which are crucial in cancer therapy. nih.gov Several approved anticancer drugs feature an indazole core. nih.gov

Identification of Promising Lead Compounds and Derivatives

The structural framework of this compound has served as a foundation for the development of several promising lead compounds and derivatives with diverse therapeutic targets.

One notable derivative is GSK583 , or 6-(tert-Butylsulfonyl)-N-(5-fluoro-1H-indazol-3-yl)quinolin-4-amine. This compound has been identified as a highly potent and selective inhibitor of RIP2 kinase, a key component in the innate immune system's inflammatory response. researchgate.netnih.gov Its specificity makes it a valuable tool for studying the role of RIP2 in diseases mediated by NOD1 and NOD2. nih.gov

In the realm of oncology, derivatives of the indazole structure have shown promise as inhibitors of various kinases. For instance, 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives have been developed as potent inhibitors of FMS-like tyrosine kinase 3 (FLT3) and its mutants, which are implicated in acute myeloid leukemia (AML). nih.govnih.govhanyang.ac.krresearchgate.net One of the most potent compounds in this series, 8r , demonstrated strong inhibitory activity against both wild-type and mutant forms of FLT3. nih.govnih.govhanyang.ac.krresearchgate.net

Furthermore, research into Unc-51 like autophagy activating kinase 1 (ULK1) inhibitors identified SR-17398 as a moderately active inhibitor, which was further optimized to generate more potent compounds. nih.gov Additionally, 4-(1H-indazol-5-yl)-6-phenylpyrimidin-2(1H)-one analogs have been identified as potent inhibitors of CDC7 kinase. nih.gov

Other notable derivatives include:

1-((S)-2-Aminopropyl)-1H-indazol-6-ol , a potent and peripherally acting 5-HT2 receptor agonist with potential for treating ocular hypertension. nih.govacs.org

N-[(2S)-5-(6-fluoro-3-pyridinyl)-2,3-dihydro-1H-inden-2-yl]-2-propanesulfonamide , a clinical AMPA receptor positive modulator. nih.gov

The following table provides a summary of some key compounds and their primary research focus:

| Compound Name | Chemical Structure | Primary Research Focus |

| This compound | C7H5FN2O | Parent compound for derivative synthesis |

| GSK583 | 6-(tert-Butylsulfonyl)-N-(5-fluoro-1H-indazol-3-yl)quinolin-4-amine | RIP2 kinase inhibitor researchgate.netnih.gov |

| Compound 8r | 2-(1H-indazol-6-yl)-1H-benzo[d]imidazol-5-yl benzamide (B126) derivative | FLT3 inhibitor for AML nih.govnih.govhanyang.ac.krresearchgate.net |

| SR-17398 | Indazole-derived compound | ULK1 inhibitor nih.gov |

| 4-(1H-indazol-5-yl)-6-phenylpyrimidin-2(1H)-one | Analog of 4-(4-hydroxyphenyl)-6-phenylpyrimidin-2(1H)-one | CDC7 inhibitor nih.gov |

| 1-((S)-2-Aminopropyl)-1H-indazol-6-ol | 1-(2-aminopropyl)-1H-indazole analog | 5-HT2 receptor agonist for ocular hypertension nih.govacs.org |

| N-[(2S)-5-(6-fluoro-3-pyridinyl)-2,3-dihydro-1H-inden-2-yl]-2-propanesulfonamide | Indene and pyridine (B92270) derivative | AMPA receptor positive modulator nih.gov |

| 5-Fluoro-1H-indazole | C7H5FN2 | Building block in chemical synthesis sigmaaldrich.com |

| 6-Fluoro-1H-indazol-5-ol | C7H5FN2O | Isomer of the title compound |

| 5-Fluoro-1H-indazole-6-carboxylic acid | C8H5FN2O2 | Carboxylic acid derivative |

| 1-(6-Bromo-5-fluoro-1-methyl-1H-indazol-3-yl)dihydropyrimidine-2,4(1H,3H)-dione | C12H10BrFN4O2 | Dihydropyrimidine derivative |

Opportunities for Further Structural Optimization and Mechanistic Exploration

The existing body of research provides a strong foundation for further exploration of this compound and its analogs. Structure-activity relationship (SAR) studies have been instrumental in optimizing the potency and selectivity of these compounds. For example, the development of ULK1 inhibitors benefited from structure-guided rational drug design, where modifications such as adding an amino group at the 3-position of the indazole ring significantly improved potency. nih.gov

Similarly, in the development of FLT3 inhibitors, docking studies revealed that the indazole and benzimidazole (B57391) structures could effectively interact with key amino acid residues in the target protein. nih.gov This provides a clear path for further structural optimization to enhance binding affinity and inhibitory activity. nih.govnih.gov

Future mechanistic exploration should focus on elucidating the precise molecular interactions between these compounds and their biological targets. Understanding the binding modes, as demonstrated with an FGFR1 inhibitor where the fluorine atoms formed hydrophobic interactions, can guide the design of next-generation inhibitors with improved pharmacological profiles. nih.gov Further investigation into the downstream signaling pathways affected by these compounds will also be crucial for a comprehensive understanding of their biological effects. researchgate.netnih.gov

Potential Translational Applications in Therapeutic Development

The diverse biological activities of this compound derivatives position them as promising candidates for therapeutic development across several disease areas.

The potent anti-inflammatory properties of RIP2 kinase inhibitors like GSK583 suggest their potential application in treating chronic inflammatory diseases. researchgate.net Similarly, the development of selective TRPA1 antagonists could lead to new treatments for inflammatory conditions. nih.gov

In oncology, the success of indazole-based kinase inhibitors in preclinical studies, particularly against targets like FLT3 and CDC7, points towards their potential as novel anticancer agents. nih.govhanyang.ac.krresearchgate.netnih.gov The ability of some derivatives to overcome drug resistance mutations is a particularly significant advantage. nih.govnih.gov

Furthermore, the discovery of a peripherally acting 5-HT2 receptor agonist for ocular hypertension opens up possibilities for new glaucoma therapies with reduced central nervous system side effects. nih.govacs.org The identification of an AMPA receptor positive modulator also highlights the potential of this chemical scaffold in addressing neurological disorders. nih.gov Continued research and development in these areas could ultimately translate these promising laboratory findings into clinically effective treatments.

Q & A

Q. How can I optimize the synthesis of 5-Fluoro-1H-indazol-6-OL derivatives for improved yield and purity?

Methodological Answer:

- Reaction Conditions : Use copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) in PEG-400/DMF solvent systems under nitrogen, as demonstrated for analogous indole derivatives .

- Purification : Employ column chromatography with 70:30 EtOAc/hexanes for optimal separation, followed by recrystallization in hot EtOAc to isolate pure compounds .

- Yield Enhancement : Adjust stoichiometric ratios (e.g., 1:1.1 for azide to alkyne) and extend reaction times to 12–24 hours to maximize conversion .

Q. What analytical techniques are essential for confirming the structure of this compound analogs?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Use NMR (DMSO-d6) to confirm aromatic proton environments (δ 7.11–8.62 ppm) and NMR for fluorine substituent verification .

- Mass Spectrometry : FAB-HRMS (e.g., m/z 335.1512 [M+H]) ensures molecular weight accuracy and purity .

- TLC Validation : Monitor reaction progress with 70:30 EtOAc/hexanes (Rf = 0.49) to track intermediate formation .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in NMR data for fluorinated indazole derivatives?

Methodological Answer:

- Density Functional Theory (DFT) : Compare experimental NMR shifts with DFT-calculated chemical shifts (e.g., using Gaussian09 with B3LYP/6-311+G(d,p)) to validate structural assignments .

- Dynamic NMR Analysis : Investigate temperature-dependent NMR line broadening to detect conformational flexibility or tautomerism in the indazole core .

Q. What strategies address discrepancies in bioactivity data for this compound analogs across studies?

Methodological Answer:

- Standardized Assays : Use in vitro antioxidant assays (e.g., DPPH radical scavenging) under controlled O levels to minimize environmental variability .

- Meta-Analysis Framework : Apply mixed-effects models to aggregate data from heterogeneous studies, adjusting for variables like cell line passage number or solvent polarity .

Q. How can crystallographic data resolve ambiguities in regioselectivity during triazole-functionalization of this compound?

Methodological Answer:

- Single-Crystal X-ray Diffraction : Use SHELX software (e.g., SHELXL-2018) to determine bond angles and confirm triazole substitution patterns (e.g., N1 vs. N2 positions) .

- Electron Density Maps : Analyze residual density peaks to identify minor regioisomers (<5%) undetected by NMR .

Methodological Challenges and Solutions

Q. How to mitigate solvent interference in fluorinated indazole synthesis?

Methodological Answer:

Q. What statistical approaches reconcile contradictory cytotoxicity results in fluorinated indazole studies?

Methodological Answer:

- Multivariate ANOVA : Account for batch effects (e.g., reagent lot variability) and cell viability assay thresholds (e.g., IC ± SEM) .

- Pathway Enrichment Analysis : Use Gene Ontology (GO) terms to contextualize divergent bioactivity profiles across cell types .

Data Reproduibility and Reporting

Q. How to ensure reproducibility in synthetic protocols for this compound derivatives?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.